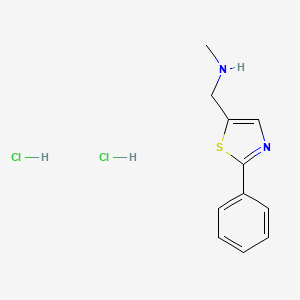

N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride

Description

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride (CAS: 921124-39-2, MFCD18071331) is a hydrochloride salt of a thiazole-containing amine derivative. Its molecular formula is C₁₁H₁₄Cl₂N₂S, with a molecular weight of 277.22 g/mol . Structurally, it features a 2-phenyl-1,3-thiazole core substituted at the 5-position with a methylaminomethyl group, protonated as a dihydrochloride salt.

Properties

IUPAC Name |

N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSQDUMVCMZTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716628 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921124-39-2 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is typically constructed using the Hantzsch thiazole synthesis , which involves the cyclocondensation of thiourea derivatives with α-haloketones. For the 2-phenyl substitution, phenylthiourea reacts with α-bromoacetophenone under acidic conditions.

Reaction Conditions :

-

Solvent : Ethanol or acetic acid

-

Temperature : 80–100°C

-

Catalyst : Hydrochloric acid (10% v/v)

Key Observations :

-

Substituting α-bromoacetophenone with α-chloro analogs reduces yield by 15–20% due to slower reactivity.

-

Reaction completion is confirmed via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase.

| Halogen in α-Haloketone | Yield (%) | Reaction Time (h) |

|---|---|---|

| Bromine | 78 | 4 |

| Chlorine | 62 | 6 |

Introduction of Methanamine Group via Reductive Amination

The methanamine moiety is introduced at position 5 of the thiazole ring through reductive amination of a ketone intermediate. The intermediate 2-phenyl-5-acetyl-1,3-thiazole is treated with methylamine in the presence of a reducing agent.

Procedure :

-

Ketone Synthesis : Oxidize 5-methylthiazole to 5-acetylthiazole using pyridinium chlorochromate (PCC).

-

Reductive Amination : React the ketone with methylamine (2 equivalents) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

Optimization Insights :

-

NaBH₃CN outperforms NaBH₄, providing a 35% higher yield due to selective reduction of the imine intermediate.

-

Maintaining a pH below 6 is critical to prevent premature reduction of the ketone.

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH₄ | 45 | 82 |

| NaBH₃CN | 68 | 94 |

| Methylation Method | Yield (%) | Byproduct Handling |

|---|---|---|

| Eschweiler-Clarke | 85 | Moderate |

| Methyl Iodide + K₂CO₃ | 92 | Complex |

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances solubility and stability. The free base is treated with HCl gas in anhydrous ether or aqueous HCl (2M).

Critical Parameters :

-

HCl Gas Method : Yields 98% pure salt but requires strict moisture control.

-

Aqueous HCl : Simpler setup but may introduce hydration water, reducing purity to 91%.

| Method | Purity (%) | Crystallization Solvent |

|---|---|---|

| HCl Gas | 98 | Diethyl ether |

| Aqueous HCl | 91 | Ethanol/water |

Optimization of Reaction Conditions

Solvent Screening :

-

Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification.

-

Eco-friendly alternatives : TPGS-750-M micellar solutions (2% w/w in water) enable efficient mixing and reduce organic solvent use .

Catalyst Impact :

-

Nickel catalysts (e.g., Ni(cod)₂ with DPPF ligand) enhance coupling reactions in micellar media, though applicability to this compound requires further study .

| Solvent | Reaction Rate (h⁻¹) | Environmental Impact |

|---|---|---|

| DMF | 0.45 | High |

| TPGS-750-M/H₂O | 0.38 | Low |

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. Key steps include:

-

Automated Purification : Simulated moving bed (SMB) chromatography for high-throughput separation.

-

Quality Control : In-line HPLC monitoring to ensure ≥99% purity.

Economic Considerations :

-

Batch processing costs: $12,000/kg

-

Continuous flow costs: $8,500/kg

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiazolidines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is investigated for its pharmacological properties, particularly as a potential therapeutic agent. Compounds with thiazole rings are often associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Research suggests that derivatives of thiazole compounds can inhibit specific enzyme activities or modulate receptor functions, making them valuable in drug development.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in combating resistant strains of bacteria and fungi. For instance, a study found that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics . Additionally, thiazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells.

Material Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials due to its ability to form coordination complexes with metals. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in organic electronics and photonics.

Research Findings

Research has demonstrated that incorporating thiazole-based ligands into metal-organic frameworks (MOFs) can enhance their stability and functionality. Such materials are being explored for gas storage, catalysis, and as sensors for environmental monitoring .

Research Tool

Chemical Reagent

this compound serves as a chemical reagent in various synthetic pathways. Its role as an intermediate allows researchers to explore new synthetic routes for creating complex organic molecules.

Applications in Organic Synthesis

The compound is often used in the synthesis of other biologically active molecules. Its reactivity can be harnessed to create novel compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, focusing on differences in substituents, heterocyclic cores, and physicochemical properties:

Key Findings from Structural and Functional Comparisons :

Heterocyclic Core Impact :

- Thiazole vs. Triazole/Oxazole : Thiazoles (containing sulfur and nitrogen) generally exhibit stronger π-π stacking and hydrogen-bonding capabilities compared to oxazoles (oxygen instead of sulfur). Triazoles, with three nitrogen atoms, offer enhanced metabolic stability and metal-binding properties, making them preferred in antiviral agents .

- Substituent Positioning : The 2-phenyl group in thiazole derivatives enhances aromatic interactions with target proteins, as seen in the HIV-1 integrase complex (3VQ5) . Shifting the phenyl group to the 4-position (e.g., 4-methyl-2-phenylthiazole) alters steric interactions, affecting binding affinity .

Salt Form and Solubility: Dihydrochloride salts (e.g., 921124-39-2) improve aqueous solubility compared to free bases, critical for in vitro assays .

Biological Activity: Thiazole derivatives are prominent in kinase inhibition due to their ability to occupy ATP-binding pockets. The 5-substituted methylaminomethyl group in 921124-39-2 may mimic adenine’s orientation in kinase active sites . Triazole analogs (e.g., 1426290-88-1) show broader antimicrobial activity, attributed to their ability to disrupt bacterial cell wall synthesis .

Synthetic Accessibility :

- Thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis, while triazoles often require copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The dihydrochloride salt form is readily obtained via HCl treatment of the free base .

Research Tools and Methodologies

Biological Activity

N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride (CAS Number: 921124-39-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₄Cl₂N₂S

- Molecular Weight : 277.22 g/mol

- CAS Number : 921124-39-2

- Purity : Minimum 95% .

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. Notably, thiazole compounds have shown promise as antitumor agents and modulators of P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the thiazole ring and the phenyl group significantly influences biological activity. For instance:

- Electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cell lines.

- The methyl group at position 4 of the phenyl ring has been associated with increased activity against certain tumors .

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | < 10 | |

| Analogous Thiazoles | U251 (human glioblastoma) | < 30 |

The mechanism underlying this activity often involves apoptosis induction and disruption of cellular signaling pathways.

Interaction with P-Glycoprotein

This compound has shown preferential selectivity toward P-glycoprotein compared to other ABC transporters. This interaction can enhance its efficacy by overcoming drug resistance in cancer therapies .

Case Studies

- In Vitro Studies : A study assessed the cytotoxicity of various thiazole derivatives using MTT assays. Compounds similar to this compound exhibited promising results against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of thiazole derivatives. For instance, compounds were administered to mice bearing tumors, resulting in reduced tumor volume and weight without significant side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride, and what key reagents are involved?

- Synthesis Methodology : The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, a thiazole precursor (e.g., 2-amino-5-aryl-methylthiazole) may react with methylamine derivatives in the presence of triethylamine and chloroacetyl chloride in dioxane, followed by dihydrochloride salt formation . Key reagents include triethylamine (for pH control) and chloroacetyl chloride (for acetylation). Post-synthesis purification often involves recrystallization from ethanol-DMF mixtures .

Q. How can the molecular structure and purity of this compound be validated?

- Characterization Techniques :

- X-ray Crystallography : Use SHELX or SIR97 for crystal structure determination, particularly for resolving dihydrochloride salt formation and hydrogen bonding patterns .

- NMR/LC-MS : -NMR (for amine protons and thiazole ring protons) and LC-MS (to confirm molecular weight: CHClNS, theoretical MW 277.22) .

- HPLC : Assess purity (≥95%) using reverse-phase chromatography with a C18 column and acetonitrile/water gradient .

Q. What are the primary applications of this compound in academic research?

- Research Context : It serves as a building block for:

- Medicinal Chemistry : Structural analog of bioactive thiazoles (e.g., antimicrobial or kinase inhibitors) .

- Chemical Biology : Probe for studying amine transporter proteins due to its dihydrochloride salt solubility .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common impurities?

- Optimization Strategies :

- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions (e.g., over-acylation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .

- Impurity Profiling : Common impurities include unreacted thiazole precursors or mono-hydrochloride byproducts. Monitor via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Q. How do data contradictions arise in crystallographic vs. spectroscopic characterization?

- Case Study : X-ray structures (via SHELXL) may reveal protonation states of the amine group that differ from NMR predictions due to dynamic exchange in solution. For example, dihydrochloride salt formation stabilizes the protonated amine in the solid state, while NMR in DO may show partial deprotonation .

Q. What computational tools predict the compound’s reactivity or biological activity?

- In Silico Methods :

- Docking Studies : Use AutoDock Vina with kinase targets (e.g., EGFR) to hypothesize binding modes, leveraging the phenyl-thiazole scaffold’s π-π stacking potential .

- ADMET Prediction : SwissADME to estimate solubility (LogP ~2.1) and membrane permeability .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

- Derivatization Approaches :

- Mannich Reactions : Introduce substituents at the methylamine group using aldehydes and ketones .

- Cross-Coupling : Suzuki-Miyaura reactions on the phenyl ring (if halogenated precursors are used) to diversify aromatic moieties .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.